N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring both oxazolidinone and pyridine moieties, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the oxazolidinone ring with 4-chlorobenzoyl chloride under basic conditions.
Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where the oxazolidinone intermediate reacts with a pyridine derivative.
Formation of the Oxalamide Linkage: The final step involves the coupling of the oxazolidinone-pyridine intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antibacterial or antiviral agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, while the pyridine group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced potency and a broader spectrum of activity.
Pyridine Derivatives: Compounds containing the pyridine moiety, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-3-1-14(2-4-15)19(27)24-9-10-28-16(24)12-23-18(26)17(25)22-11-13-5-7-21-8-6-13/h1-8,16H,9-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIMJGPLCHLHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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